![molecular formula C20H19ClN4O3 B2628787 2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396814-18-8](/img/structure/B2628787.png)
2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a synthetic compound of interest in medicinal chemistry and pharmaceutical research. This compound integrates multiple functional groups, offering a unique structural motif that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis starts with 4-chlorophenol, which undergoes etherification with 2-chloroethanol under basic conditions to yield 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine in the presence of a coupling agent, such as DCC (dicyclohexylcarbodiimide), to introduce the piperazine moiety.
Route 2: : The pyrazolo[1,5-a]pyridine-3-carbonyl chloride is synthesized separately and then coupled with the piperazine derivative through nucleophilic substitution. The final step involves acylation of the resulting piperazine compound with the chlorophenoxy derivative.
Industrial Production Methods
Large-scale Synthesis: : Utilizing continuous flow reactors can ensure efficient heat and mass transfer, allowing for better control of reaction parameters and improved yields. Solvent choice, purification methods such as recrystallization or chromatography, and waste management are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone can undergo oxidation reactions at various positions depending on the presence of oxidizing agents like KMnO4 or K2Cr2O7.
Reduction: : It can be reduced by hydrogenation over palladium or platinum catalysts, particularly focusing on the reduction of potential double bonds within the pyrazolo[1,5-a]pyridine ring.
Substitution: : Halogen substitution on the chlorophenoxy group can occur under nucleophilic conditions using reagents like NaOH or amines.
Common Reagents and Conditions
Oxidation: : KMnO4 in acidic or neutral conditions, NaIO4.
Reduction: : H2 gas with Pd/C or PtO2.
Substitution: : NaOH, primary or secondary amines, in polar aprotic solvents.
Major Products
Oxidation: : Carboxylic acids or ketones.
Reduction: : Saturated derivatives of the initial compound.
Substitution: : Amine derivatives or other functionalized phenoxy compounds.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it valuable for studying reaction mechanisms and as a precursor for further functionalization in synthetic organic chemistry.
Biology
It is used in biochemical assays to probe enzyme functions and interaction with proteins, particularly in the study of signal transduction pathways.
Medicine
Preliminary studies indicate potential use as a therapeutic agent for treating neurodegenerative diseases or as an anti-cancer compound due to its ability to modulate specific molecular targets.
Industry
Utilized in the development of new pharmacologically active materials and as a building block in the synthesis of more complex drug molecules.
Mechanism of Action
Molecular Targets
2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone targets various enzymes and receptors, depending on its functional groups. For example, it can inhibit specific kinases involved in cell proliferation.
Pathways Involved
It modulates signal transduction pathways, potentially inhibiting pathways such as the PI3K/Akt/mTOR pathway, which is significant in cancer biology.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone: : Similar in structure but the substitution of chlorine with bromine alters its reactivity and biological activity.
2-(4-Methylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone: : This compound has a methyl group instead of a chlorine atom, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
The presence of the pyrazolo[1,5-a]pyridine moiety, coupled with the chlorophenoxy group, offers a unique combination that enhances its binding affinity and specificity for certain molecular targets compared to other derivatives.
This compound's multifaceted nature makes it a fascinating subject of study with broad applications in scientific research and potential therapeutic use.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-15-4-6-16(7-5-15)28-14-19(26)23-9-11-24(12-10-23)20(27)17-13-22-25-8-2-1-3-18(17)25/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICFJGULZIQJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2628704.png)
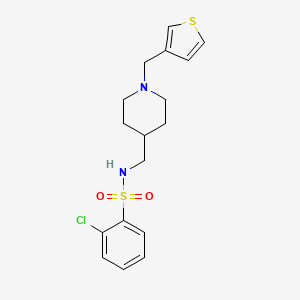
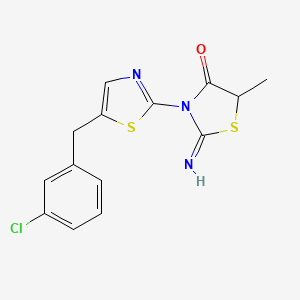
![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)
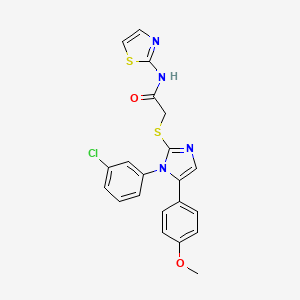
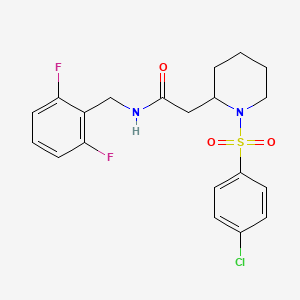
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)
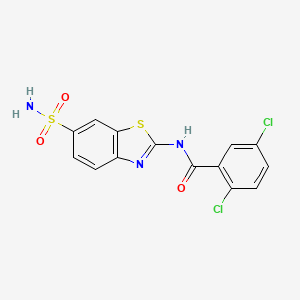
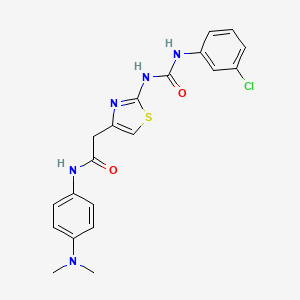
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/new.no-structure.jpg)
![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)
![1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2628724.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2628726.png)
